molecular formula C12H7IO B1296111 2-Iododibenzofuran CAS No. 5408-56-0

2-Iododibenzofuran

Cat. No.: B1296111
CAS No.: 5408-56-0
M. Wt: 294.09 g/mol
InChI Key: MNKSJEJNCQWHFE-UHFFFAOYSA-N
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Description

2-Iododibenzofuran is an organic compound with the molecular formula C12H7IO. It is a derivative of dibenzofuran, where one of the hydrogen atoms is replaced by an iodine atom at the second position. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iododibenzofuran can be synthesized through several methods. One common approach involves the iodination of dibenzofuran. This process typically uses iodine and orthoperiodic acid in the presence of sulfuric acid as a catalyst. The reaction is carried out in glacial acetic acid and water at a temperature of around 60°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to the laboratory methods. The scalability of these reactions depends on the availability of raw materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Iododibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted dibenzofurans.

    Oxidation Products: Dibenzofuran-2-carboxylic acid.

    Reduction Products: 2-Hydroxydibenzofuran

Scientific Research Applications

2-Iododibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iododibenzofuran involves its interaction with various molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

  • 2-Bromodibenzofuran
  • 2-Chlorodibenzofuran
  • 2-Fluorodibenzofuran

Comparison: 2-Iododibenzofuran is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius and higher atomic weight of iodine influence the compound’s behavior in chemical reactions, making it suitable for specific applications where other halogenated dibenzofurans may not be as effective .

Properties

IUPAC Name

2-iododibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKSJEJNCQWHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278973
Record name 2-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-56-0
Record name 5408-56-0
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Record name 2-Iododibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-IODODIBENZOFURAN
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Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask was put a suspension of 8.4 g (50 mmol) of dibenzofuran, 6.2 g (25 mmol) of iodine, 5.7 g (25 mmol) of orthoperiodic acid, 150 mL of glacial acetic acid, 30 mL of water, and 500 μL of sulfuric acid, and the suspension was heated and stirred at 60° C. for 4.5 hours to cause a reaction.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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